

Decanamide solubility in organic solvents

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Compound of Interest

Compound Name: **Decanamide**
Cat. No.: **B1670024**

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An In-Depth Technical Guide to the Solubility of **Decanamide** in Organic Solvents

Executive Summary

Decanamide ($C_{10}H_{21}NO$) is a primary fatty amide whose utility in pharmaceutical formulations, polymer synthesis, and as a surfactant is intrinsically linked to its behavior in solution.^[1] Understanding its solubility in various organic solvents is a critical prerequisite for its effective application, enabling rational solvent selection for synthesis, purification, formulation, and analytical characterization. This guide provides a comprehensive overview of the core principles governing **decanamide** solubility, synthesizes available quantitative and qualitative data, and presents a robust, field-proven protocol for its experimental determination. By integrating theoretical insights with practical methodology, this document serves as an essential resource for professionals working with this and related long-chain amide compounds.

Physicochemical Profile of Decanamide

Decanamide is a waxy, white crystalline solid at ambient temperature.^[1] Its molecular structure consists of two distinct moieties: a long, hydrophobic ten-carbon alkyl chain and a polar primary amide functional group (-CONH₂). This amphiphilic nature is the primary determinant of its solubility characteristics. The amide group is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen's lone pair of electrons).^{[2][3]} This strong hydrogen bonding capability contributes to its relatively high melting point compared to non-polar compounds of similar molecular weight.^{[1][4]}

Table 1: Key Physicochemical Properties of **Decanamide**

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{21}NO$	[1] [5] [6] [7]
Molecular Weight	171.28 g/mol	[1] [6] [7]
CAS Number	2319-29-1	[1] [5] [6]
Appearance	White to almost white powder/crystal	[1]
Melting Point	98 - 108 °C	[5] [7]
Boiling Point	305.2 °C (at 760 mmHg)	[5] [7]
Density	0.881 g/cm ³	[5] [7]
Octanol/Water Partition Coeff. (LogP)	~3.3 - 3.4	[5] [7]
Topological Polar Surface Area (TPSA)	43.1 Å ²	[7]

Theoretical Framework of Decanamide Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. For **decanamide**, this principle must be interpreted through the lens of its dual chemical nature.

- The Polar Amide Headgroup: The $-CONH_2$ group can participate in strong dipole-dipole interactions and form multiple hydrogen bonds.[\[8\]](#) This allows it to interact favorably with polar solvents, particularly those that are also hydrogen bond donors and/or acceptors (e.g., alcohols, polar aprotic solvents like DMF).
- The Nonpolar Decyl Tail: The ten-carbon chain ($C_{10}H_{19}-$) is hydrophobic and interacts primarily through weak van der Waals forces (London dispersion forces). This tail disrupts the highly structured network of polar solvents like water but interacts favorably with nonpolar or weakly polar organic solvents (e.g., hydrocarbons, ethers, chlorinated solvents).

The overall solubility in a given solvent is therefore a balance between the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions,

and the energy gained from forming new solute-solvent interactions. Due to its long alkyl chain, **decanamide** is expected to have limited solubility in highly polar solvents like water, as the energetic penalty of creating a cavity for the hydrophobic tail is significant.[1][8] Conversely, its solubility in completely nonpolar solvents like hexane may also be limited by the high energy of the amide-amide hydrogen bonds in the solid state, which are not effectively replaced by interactions with the nonpolar solvent.

Therefore, optimal solubility is often found in solvents of intermediate polarity or those that possess both polar and nonpolar characteristics, which can effectively solvate both ends of the **decanamide** molecule.

Quantitative Solubility Profile of Decanamide

Comprehensive, peer-reviewed quantitative solubility data for **decanamide** across a wide range of organic solvents is notably scarce in publicly accessible literature. The available information is often qualitative or confined to specific solvent systems. This scarcity underscores the importance of employing standardized experimental protocols for in-house determination.

Table 2: Summary of **Decanamide** Solubility in Various Solvents

Solvent Class	Solvent	CAS	Solubility Data	Source(s)
Polar Protic	Ethanol	64-17-5	Soluble (Qualitative)	[1]
Polar Aprotic	Acetonitrile	75-05-8	Data available (Quantitative)	[9]
Polar Aprotic	Nitroethane	79-24-3	Data available (Quantitative)	[9]
Halogenated	Chloroform	67-66-3	Soluble (Qualitative)	[1]
Aqueous	Water	7732-18-5	Limited / Poor solubility	[1]

Note: The IUPAC-NIST Solubility Database indicates that evaluated data exists for acetonitrile and nitroethane, but the specific values require database access to retrieve.[9]

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To generate reliable and reproducible solubility data, the isothermal shake-flask method is a gold standard.[10] This protocol is a self-validating system as it ensures that true thermodynamic equilibrium is reached.

Objective: To determine the saturation solubility of **decanamide** in a selected organic solvent at a constant temperature.

Materials & Equipment:

- **Decanamide** (high purity, >98%)
- Solvent of interest (analytical grade)
- Temperature-controlled orbital shaker or thermomixer
- Calibrated analytical balance
- Glass vials with PTFE-lined screw caps
- Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or gravimetric analysis after solvent evaporation)

Step-by-Step Methodology:

- Preparation:
 - Set the temperature-controlled shaker to the desired temperature (e.g., 298.15 K / 25 °C). Allow it to equilibrate.

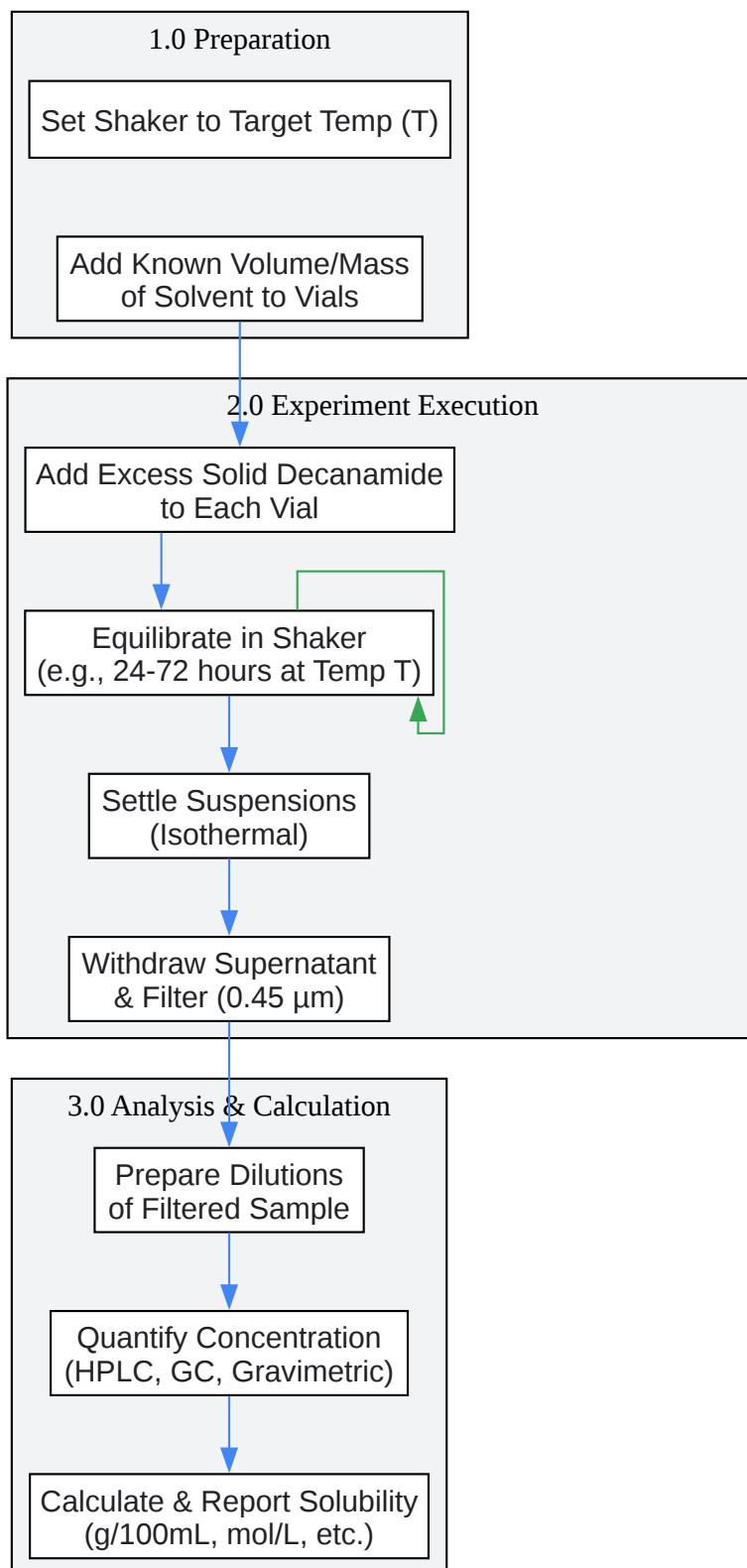
- Accurately weigh a volume of the selected solvent into several vials (typically performed in triplicate). For example, add 2.00 mL of solvent.
- Sample Addition:
 - Add an excess amount of solid **decanamide** to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation is achieved.
 - Causality Insight: Adding a clear excess ensures that the dissolution process proceeds until the solution is saturated and in equilibrium with the solid phase.
- Equilibration:
 - Securely cap the vials and place them in the temperature-controlled shaker.
 - Agitate the suspensions at a constant speed for a predetermined period (typically 24 to 72 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.
 - Self-Validation: Samples taken at different time points (e.g., 24h, 48h, 72h) should yield the same concentration, confirming that equilibrium has been reached.
- Sample Separation:
 - After equilibration, allow the vials to rest in the isothermal environment for at least 30 minutes to allow the excess solid to settle.
 - Carefully draw a sample from the supernatant using a syringe.
 - Immediately attach a 0.45 μm syringe filter and filter the solution into a clean, pre-weighed vial or volumetric flask.
 - Causality Insight: Filtration at the experimental temperature is critical to prevent the precipitation of the solute due to temperature changes. The filter removes any undissolved micro-particulates, ensuring only the dissolved concentration is measured.
- Quantification:

- Accurately dilute the filtered sample to a concentration within the calibrated range of the analytical instrument.
- Analyze the sample using a validated analytical method (e.g., HPLC, GC) to determine the concentration.
- Alternatively, for a non-volatile solute in a volatile solvent, a known mass of the filtered solution can be carefully evaporated to dryness and the mass of the residual **decanamide** can be measured (gravimetric method).

- Data Expression:
 - Calculate the solubility and express it in appropriate units, such as g/100 mL, mg/mL, mol/L (Molarity), or mole fraction.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the isothermal equilibrium solubility determination protocol.



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Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While **decanamide** is qualitatively known to be soluble in moderately polar organic solvents like ethanol and chloroform, a comprehensive quantitative understanding remains an area ripe for investigation.^[1] Its amphiphilic structure, with a dominant hydrophobic chain and a polar, hydrogen-bonding amide headgroup, dictates a nuanced solubility profile. For drug development professionals and researchers, the lack of extensive public data necessitates the use of robust in-house experimental methods. The isothermal equilibrium protocol detailed herein provides a reliable framework for generating the high-quality data required for informed solvent selection, process optimization, and formulation design, ensuring both scientific integrity and practical applicability.

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